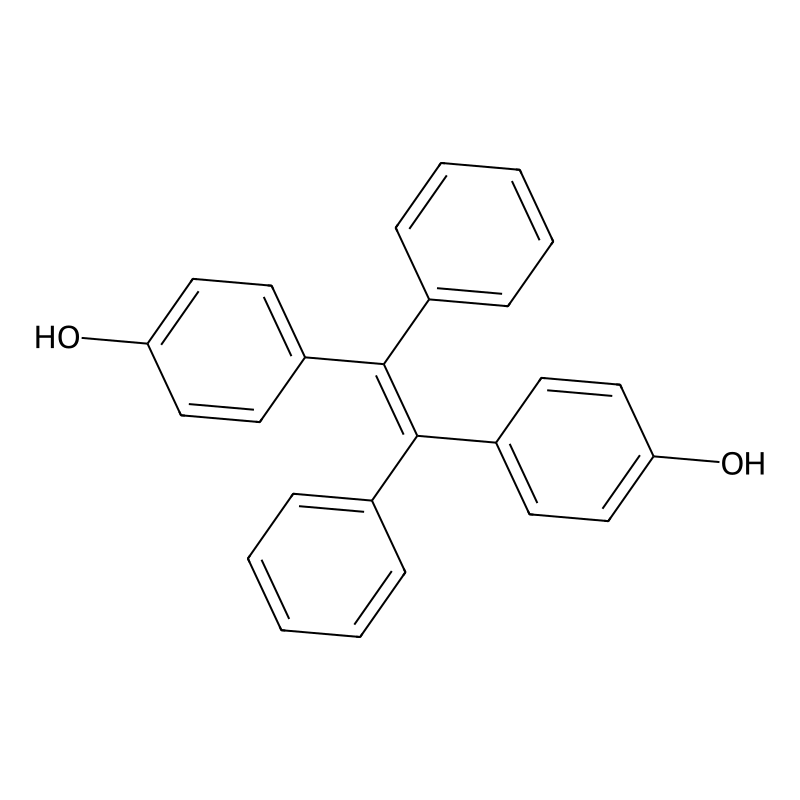

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Aggregation-induced Emission (AIE) Dyes

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol, also known as TPE-DOH, is a key intermediate for the synthesis of AIE dyes []. AIE dyes are a class of luminescent materials that exhibit weak emission in dilute solutions but become highly fluorescent when aggregated in a dense state []. This unique property makes them valuable for various scientific research applications, including:

- Bioimaging: AIE dyes can be used to label biomolecules and organelles within cells, allowing researchers to track their movement and interactions [].

- Chemical Sensors: AIE dyes can be incorporated into sensors to detect specific chemicals or environmental changes. Their aggregation-induced emission can be used as a signal for the presence of the target analyte [].

- Organic Light-Emitting Diodes (OLEDs): AIE dyes can be used as emitters in OLEDs, offering advantages such as high brightness, good color purity, and efficient energy transfer [].

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol is an organic compound with the molecular formula CHO and a molecular weight of 364.44 g/mol. It exists as a mixture of cis and trans isomers, characterized by its structure which includes two phenolic groups connected by a diphenylethene moiety. This compound typically appears as a white to light yellow solid and has a melting point ranging from 213 °C to 217 °C . It is sensitive to light and air, requiring careful storage under inert conditions to maintain stability .

TPE-DOH itself doesn't have a known biological mechanism of action. However, its significance lies in its role as a precursor for AIE dyes. These dyes exhibit interesting photophysical properties. In dilute solutions, the phenyl rings in the AIE dye can rotate freely, quenching fluorescence. However, upon aggregation (e.g., in a concentrated solution or solid state), the rotation is restricted, leading to enhanced fluorescence []. This "aggregation-induced" property makes them valuable for various applications.

- Electrophilic Aromatic Substitution: The hydroxyl groups can act as activating groups for electrophilic substitution on the aromatic rings.

- Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form larger oligomers or polymers.

While specific biological activities of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol are not extensively documented, compounds with similar structures often exhibit notable biological properties. Many phenolic compounds are known for their antioxidant activities and potential roles in inhibiting various enzymes related to cancer and inflammation. Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol typically involves:

- Starting Materials: The synthesis often begins with phenols and appropriate aldehydes or ketones.

- Reaction Conditions: The reactions may require acidic or basic catalysis under controlled temperatures.

- Purification: Post-synthesis, the product is purified through recrystallization or chromatography techniques to isolate the desired isomeric form.

This compound has potential applications in various fields:

- Material Science: Due to its structural properties, it can be used in the development of polymers and advanced materials.

- Pharmaceuticals: As a phenolic compound, it may serve as a scaffold for drug design targeting various diseases.

- Organic Electronics: Its unique electronic properties could be harnessed in organic light-emitting diodes (OLEDs) and other electronic devices.

Several compounds share structural similarities with 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4'-Bisphenol A | CHO | Commonly used in plastics; endocrine disruptor concerns |

| 4-Hydroxybenzophenone | CHO | UV filter; used in sunscreens |

| 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene | CHO | Similar structure; potential for similar applications |

Uniqueness

The uniqueness of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol lies in its specific arrangement of phenolic groups and the diphenylethene linkage. This configuration may impart distinct physical and chemical properties compared to other similar compounds.